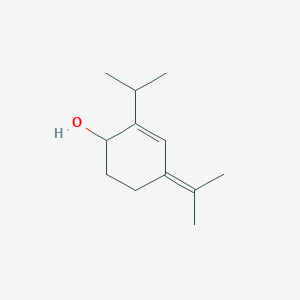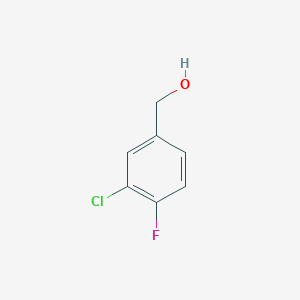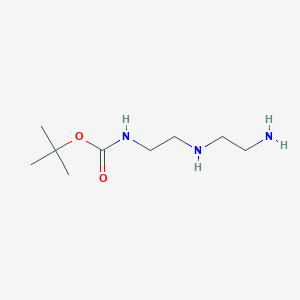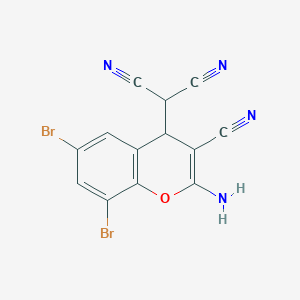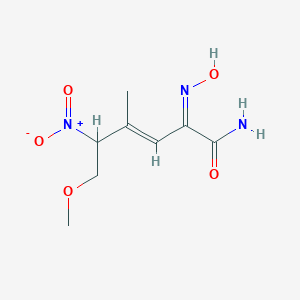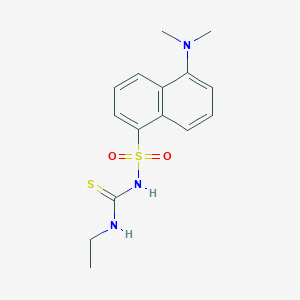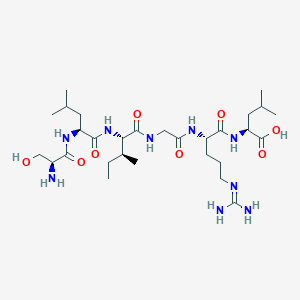
4-Bromo-3,5-dichloroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromoaniline compounds involves various chemical strategies, including the condensation reactions and cross-coupling reactions. A notable synthesis route involves the Suzuki cross-coupling reaction, which has been applied to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs in considerable yields. This method showcases the versatility of bromoaniline derivatives in forming compounds with diverse functional groups through palladium-catalyzed reactions (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of bromoaniline derivatives, including 4-bromo-3,5-dichloroaniline, often features aromatic rings that are planar or nearly coplanar, facilitating π-π interactions and stabilizing the crystal structure. The presence of halogen atoms influences the molecular geometry and electronic distribution, impacting the compound's reactivity and interaction capabilities. For example, the structure of a brominated Schiff base derived from salicylaldehyde and o-chloroaniline was characterized by X-ray diffraction, highlighting the importance of halogen...halogen interactions in assembling molecules into three-dimensional networks (Zhao Fei-wen, 2009).
Applications De Recherche Scientifique
Assainissement environnemental
“4-Bromo-3,5-dichloroaniline” est un dérivé de “3,5-dichloroaniline”, qui est un métabolite des fongicides dicarboximides . Une étude pilote a montré que la laccase fongique immobilisée peut éliminer efficacement “3,5-dichloroaniline” du milieu aqueux . Cela suggère que “this compound” pourrait potentiellement être utilisée dans l'assainissement environnemental, spécifiquement dans l'élimination des métabolites fongicides nocifs des sources d'eau .
Recherche agrochimique
En tant que dérivé de “3,5-dichloroaniline”, “this compound” pourrait être utilisée dans la recherche agrochimique . “3,5-dichloroaniline” est un métabolite primaire des fongicides dicarboximides, qui sont largement utilisés en agriculture . Par conséquent, l'étude de “this compound” pourrait fournir des informations sur l'impact environnemental et la sécurité de ces fongicides .
Recherche biochimique
L'étude de “this compound” pourrait également être bénéfique dans la recherche biochimique . L'interaction du composé avec la laccase fongique, comme le montre l'étude pilote, suggère qu'il pourrait être utilisé pour étudier les interactions enzyme-substrat et les voies biocatalytiques .
Synthèse chimique
“this compound” pourrait être utilisée comme matière première ou intermédiaire dans la synthèse d'autres composés chimiques . Sa structure unique, comportant à la fois des substituants brome et chlore, pourrait en faire un composant précieux dans diverses voies de synthèse <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism . The compound’s lipophilicity (Log Po/w) is predicted to be around 3.03 , which could influence its distribution and bioavailability.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability. Its lipophilicity suggests that it might accumulate in fatty tissues .
Propriétés
IUPAC Name |
4-bromo-3,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGULWHAXFEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1940-29-0 | |
| Record name | 4-Bromo-3,5-dichlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


